

purification 5-Bromo-N,N-dimethyltryptamine

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Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

Cat. No.: S583216

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Summary of 5-Bromo-DMT Data

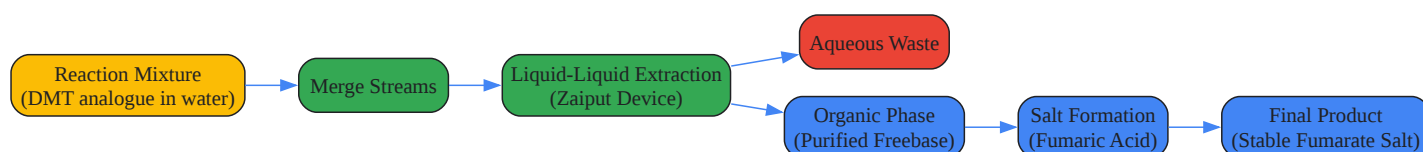
Property	Value / Description	Reference
Systematic Name	5-Bromo-N,N-dimethyltryptamine	[1]
Molecular Formula	C ₁₂ H ₁₅ BrN ₂	[1]
Molecular Weight	267.16-267.17 g/mol	[1] [2]
CAS Number	17274-65-6	[1] [2] [3]
Physical Form	Crystalline solid	[3]
Purity	≥98% (commercially available)	[3]
Storage	-20°C	[3]
Primary Receptor Affinities	5-HT1A, 5-HT2B, 5-HT6, 5-HT7	[2]
5-HT2A Receptor Affinity (K _i)	138 nM	[1]
Reported Dosage (Smoked)	20 - 50 mg	[1]
Reported Duration (Smoked)	15 minutes - 1.5 hours	[1]

Synthesis and General Purification Context

While a specific purification method for 5-Bromo-DMT is not detailed in the available sources, one research article describes a modern synthetic approach for DMT and its analogues that includes an integrated purification step.

- **Synthetic Method:** A continuous flow synthesis using a **Fischer indole reaction** is employed for producing DMT analogues. This method is praised for its scalability, safety, and control over reaction parameters [4].
- **Integrated Purification Step:** Following synthesis, the reaction mixture is subjected to an **in-line liquid-liquid extraction** for purification [4].
 - **Process:** The reaction stream is merged with a basic solution (25% NaOH) and an organic solvent (ethyl acetate). The mixture is passed through a membrane-based separator, isolating the organic phase containing the purified product [4].
 - **Outcome:** This continuous process yields the pure freebase compound in excellent yields (97-99%) [4].
- **Salt Formation for Stability:** To prevent oxidation and ensure long-term storage stability, the purified freebase is often converted to a salt. The **fumarate salt** is a common and stable choice for tryptamine derivatives [4].

The following workflow diagram illustrates this continuous synthesis and purification process:



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Analytical Screening Protocol

For confirming the identity and purity of synthesized tryptamines like 5-Bromo-DMT, established analytical methods are used. The following protocol is adapted from a general approach for screening designer tryptamines [5].

- **Objective:** To screen for and confirm the presence of tryptamines in a sample.
- **Sample Types:** Blood and urine [5].
- **Methodology:**
 - **Derivatization:** The sample is treated with **pentafluoropropionic anhydride** to create volatile derivatives suitable for gas chromatography (GC) analysis [5].
 - **Screening & Quantification (GC-EI-MS):**
 - **Technique:** Gas Chromatography-Electron Impact Mass Spectrometry.
 - **Performance:** The method demonstrated a limit of detection (LOD) of **5-10 ng/mL** and was linear from **50 to 1000 ng/mL** [5].
 - **Confirmation (HPLC-Electrospray-MS):**
 - **Technique:** High-Performance Liquid Chromatography coupled with Electrospray Mass Spectrometry.
 - **Performance:** This confirmatory method had an LOD of **5 ng/mL** (in urine) and was linear from **25 to 1500 ng/mL** [5].

Research Context and Biological Activity

Understanding the pharmacological profile of 5-Bromo-DMT is crucial for designing experiments. Recent studies highlight its unique, non-hallucinogenic properties.

- **Receptor Profile:** 5-Bromo-DMT is a **partial agonist** of the serotonin 5-HT_{2A} receptor but fails to produce the head-twitch response in rodents, a behavioral proxy for psychedelic effects in humans [1]. It also shows strong affinity for other serotonin receptors (5-HT_{1A}, 5-HT_{2B}, 5-HT₆, 5-HT₇) [2].
- **Key Research Findings:**
 - It can **antagonize** the psychedelic effects induced by other compounds like 5-fluoro-DMT [1].
 - It produces **antidepressant-like effects** and sedative-like effects (hypolocomotion) in animal models [1].
 - The compound exhibits **psychoplastogenic** effects, meaning it promotes neural plasticity, which is a key mechanism of interest for developing new therapeutics for neuropsychiatric disorders [1].

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References

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